(E)-N-methylpent-2-enamide

Catalog No.
S7835251
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-methylpent-2-enamide

Product Name

(E)-N-methylpent-2-enamide

IUPAC Name

(E)-N-methylpent-2-enamide

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8)/b5-4+

InChI Key

LGJWBFOHDGOHPU-SNAWJCMRSA-N

SMILES

CCC=CC(=O)NC

Canonical SMILES

CCC=CC(=O)NC

Isomeric SMILES

CC/C=C/C(=O)NC

(E)-N-methylpent-2-enamide is an organic compound characterized by its amide functional group and a double bond between the second and third carbon atoms in its pentane chain. Its chemical formula is C6H11NOC_6H_{11}NO, and it features a methyl group attached to the nitrogen atom of the amide, contributing to its unique properties. The compound's structure can be represented as follows:

H3CN(CH3)C=CCC(=O)NH2\text{H}_3C-\text{N}(\text{CH}_3)-\text{C}=\text{C}-\text{C}-\text{C}(=O)-\text{NH}_2

This configuration allows (E)-N-methylpent-2-enamide to participate in various

  • Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products, including carboxylic acids or ketones depending on the reaction conditions.
  • Hydrolysis: Under acidic or basic conditions, (E)-N-methylpent-2-enamide can hydrolyze to yield corresponding carboxylic acids and amines .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex molecules .

Research indicates that (E)-N-methylpent-2-enamide exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Compounds with similar structures have been investigated for their potential therapeutic effects, suggesting that (E)-N-methylpent-2-enamide could also possess bioactive characteristics worthy of further exploration in pharmacological studies.

Several synthetic routes have been developed for the preparation of (E)-N-methylpent-2-enamide:

  • Direct Amidation: This method involves the reaction of pent-2-enoic acid with methylamine, typically under controlled temperature and pressure conditions to favor the formation of the desired E-isomer.
  • Horner-Wadsworth-Emmons Reaction: A more sophisticated approach involves using phosphonate esters in a reaction with aldehydes followed by amidation to yield (E)-N-methylpent-2-enamide .
  • Reduction of Unsaturated Amides: The reduction of corresponding unsaturated carboxylic acids or their derivatives can also yield (E)-N-methylpent-2-enamide.

(E)-N-methylpent-2-enamide finds applications in various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic compounds.
  • Pharmaceuticals: Given its potential biological activity, it may be explored for use in drug development.
  • Material Science: Its unique properties may allow it to be used in polymer synthesis or as a precursor for advanced materials.

Interaction studies involving (E)-N-methylpent-2-enamide have focused on its reactivity with biological molecules and other organic compounds. These studies are crucial for understanding its potential effects in biological systems and its utility in synthetic applications.

  • Protein Interactions: Preliminary studies suggest that (E)-N-methylpent-2-enamide may interact with specific proteins, influencing their activity.
  • Reactivity with Nucleophiles: The compound's electrophilic nature allows it to react with nucleophiles, which is essential for its role in various synthetic pathways.

Several compounds share structural similarities with (E)-N-methylpent-2-enamide, allowing for comparative analysis:

Compound NameStructure TypeUnique Features
N-MethylpentanamideAmideSaturated chain without double bond
(Z)-N-Methylpent-2-enamideGeometric IsomerDifferent spatial arrangement around double bond
N-Ethyl-N-methylbutanamideAmideShorter carbon chain
N-MethylhexanamideAmideLonger carbon chain

The uniqueness of (E)-N-methylpent-2-enamide lies in its specific geometric configuration at the double bond, which influences its reactivity and potential biological activity compared to similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-02-18

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